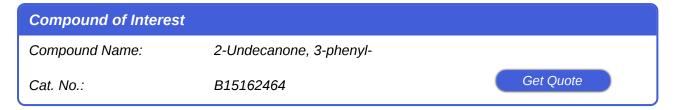


Comparative Mass Spectrometry Fragmentation Analysis of 2-Undecanone, 3-phenyl- and Related Ketones

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of **2-Undecanone**, **3-phenyl-** and two structurally related ketones: the aliphatic analogue 2-Undecanone and the shorter-chain aromatic analogue 2-Butanone, 3-phenyl-. Understanding the fragmentation behavior of these molecules is crucial for their identification and structural elucidation in complex mixtures, a common challenge in drug development and metabolic studies. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways to aid researchers in their analytical endeavors.

Quantitative Fragmentation Data

The following table summarizes the major mass-to-charge ratios (m/z) and relative intensities of the fragment ions observed in the electron ionization (EI) mass spectra of the compared ketones. The data for 2-Undecanone and 2-Butanone, 3-phenyl- are derived from experimental spectra, while the fragmentation for **2-Undecanone**, **3-phenyl-** is predicted based on established fragmentation principles of ketones.



m/z	Relative Intensity (%)	Proposed Fragment lon	Compound
Predicted	2-Undecanone, 3- phenyl-		
246	Low	[M]+•	Molecular Ion
203	Moderate	[M - C ₃ H ₇] ⁺	α-cleavage
131	High	[C10H11] ⁺	Benzylic cleavage
105	Moderate	[C ₈ H ₉] ⁺	Tropylium ion rearrangement
91	High	[C ₇ H ₇] ⁺	Tropylium ion
43	High	[CH₃CO] ⁺	α-cleavage
Experimental	2-Undecanone[1]		
170	Low	[M]+•	Molecular Ion
155	Low	[M - CH₃] ⁺	α-cleavage
127	Low	[M - C ₃ H ₇] ⁺	α-cleavage
113	Moderate	[M - C ₄ H ₉] ⁺	α-cleavage
99	Moderate	[M - C5H11] ⁺	α-cleavage
85	Moderate	[M - C ₆ H ₁₃] ⁺	α-cleavage
71	High	[C5H11] ⁺	Alkyl fragment
58	Very High	[C ₃ H ₆ O] ⁺ •	McLafferty rearrangement
43	High	[CH₃CO] ⁺	α-cleavage
Experimental	2-Butanone, 3-phenyl- [2][3]		
148	Moderate	[M]+•	Molecular Ion
133	Low	[M - CH₃] ⁺	α-cleavage



105	High	[C ₈ H ₉] ⁺	Benzylic cleavage
91	High	[C7H7]+	Tropylium ion
77	Moderate	[C ₆ H ₅] ⁺	Phenyl ion
43	Very High	[CH₃CO] ⁺	α-cleavage

Experimental Protocols

The following is a representative experimental protocol for the analysis of aromatic and aliphatic ketones using Gas Chromatography-Mass Spectrometry (GC-MS).

- 1. Sample Preparation: Samples containing the ketones of interest are typically dissolved in a volatile organic solvent such as dichloromethane or methanol to a final concentration of 1-10 μ g/mL.
- 2. Gas Chromatography (GC) Conditions:
- Injector: Splitless mode at 250°C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μm film thickness
 5% phenyl-methylpolysiloxane column, is commonly used.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held at 280°C for 5 minutes.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 500.



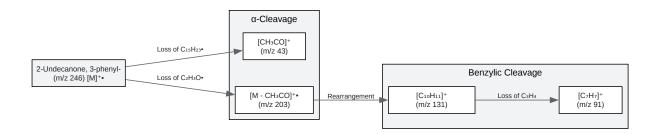


Fragmentation Pathways and Logical Relationships

The fragmentation of ketones in mass spectrometry is primarily governed by two main pathways: α -cleavage and the McLafferty rearrangement.

- α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The charge is typically retained by the fragment containing the carbonyl group, forming a stable acylium ion. For aromatic ketones, cleavage at the benzylic position is also a favorable process.
- McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen on a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.

The following diagrams illustrate the predicted fragmentation pathway for **2-Undecanone**, **3-phenyl-**.

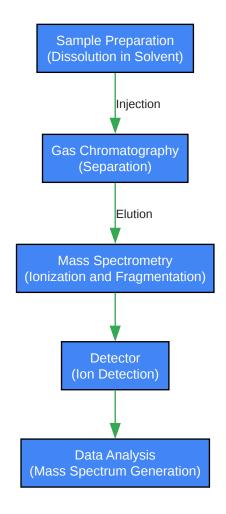


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Caption: Predicted fragmentation of **2-Undecanone**, **3-phenyl-**.

The fragmentation of **2-Undecanone**, **3-phenyl-** is expected to be dominated by cleavages that lead to the formation of stable, resonance-stabilized ions. The presence of the phenyl group significantly influences the fragmentation pattern, favoring the formation of benzylic and tropylium ions.





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Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectral fragmentation of **2-Undecanone**, **3-phenyl-** in comparison to its analogues. The provided data and protocols can be adapted for the analysis of similar compounds in various research and development settings.

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References



- 1. 2-Undecanone | C11H22O | CID 8163 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanone, 3-phenyl- [webbook.nist.gov]
- 3. 3-Phenylbutan-2-one | C10H12O | CID 97744 PubChem [pubchem.ncbi.nlm.nih.gov]
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